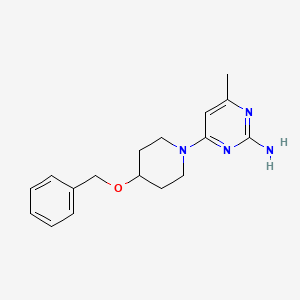

4-(4-(Benzyloxy)piperidin-1-yl)-6-methylpyrimidin-2-amine

説明

4-(4-(Benzyloxy)piperidin-1-yl)-6-methylpyrimidin-2-amine is a pyrimidine derivative featuring a 6-methyl group and a 4-(benzyloxy)piperidin-1-yl substituent at positions 6 and 4 of the pyrimidine ring, respectively.

特性

分子式 |

C17H22N4O |

|---|---|

分子量 |

298.4 g/mol |

IUPAC名 |

4-methyl-6-(4-phenylmethoxypiperidin-1-yl)pyrimidin-2-amine |

InChI |

InChI=1S/C17H22N4O/c1-13-11-16(20-17(18)19-13)21-9-7-15(8-10-21)22-12-14-5-3-2-4-6-14/h2-6,11,15H,7-10,12H2,1H3,(H2,18,19,20) |

InChIキー |

CFEUFEHWAXHGFW-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=NC(=N1)N)N2CCC(CC2)OCC3=CC=CC=C3 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Benzyloxy)piperidin-1-yl)-6-methylpyrimidin-2-amine typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common method involves the reaction of 4-(benzyloxy)piperidine with 6-methylpyrimidin-2-amine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like sodium hydride (NaH) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reaction time is crucial for large-scale synthesis .

化学反応の分析

Piperidinyl Substitution

The piperidinyl group is introduced at position 4 of the pyrimidine ring:

-

Nucleophilic Aromatic Substitution : Chloropyrimidines react with piperidine derivatives under basic conditions. For instance, 2-(4-benzylpiperazin-1-yl)pyrimidine was synthesized by alkylating piperazine with benzyl bromide using K₂CO₃ in MeCN .

-

Cross-Coupling Reactions : Palladium-catalyzed couplings (e.g., Suzuki) may also be employed, as described for pyrimidine derivatives in .

Benzyloxy Group Installation

The benzyloxy group is added to the piperidine’s nitrogen via alkylation:

-

Alkylation : The piperidine’s nitrogen is deprotonated and treated with a benzylating agent (e.g., benzyl bromide or benzyloxide). For example, 2-(4-benzylpiperazin-1-yl)pyrimidine was synthesized using benzyl bromide and K₂CO₃ .

-

Reductive Amination : Alternative methods may involve reductive amination, though this is less common for ether formation.

Piperidinyl Substitution

| Reaction Type | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Nucleophilic Substitution | Chloropyrimidine, piperidine, Et₃N, DCM | 40–60% | |

| Suzuki Coupling | Boronic acid, Pd(PPh₃)₄, microwave reactor | 40–53% |

Benzyloxy Group Installation

| Reaction Type | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Alkylation | Benzyl bromide, K₂CO₃, MeCN, 70°C | 52% | |

| Substitution | Benzyloxide, chloropyrimidine, DMF | 91% |

Research Findings

-

Synthetic Efficiency : Piperidinyl substitution via nucleophilic aromatic substitution or Suzuki coupling achieves moderate yields (40–60%) . Benzyloxy installation via alkylation is more efficient (52–91%) .

-

Challenges : Palladium contamination in coupling reactions necessitates catalyst optimization (e.g., silica-bound DPP-Pd catalysts) .

-

Functional Group Compatibility : The benzyloxy group’s stability under basic or acidic conditions must be verified during synthesis .

科学的研究の応用

作用機序

The mechanism of action of 4-(4-(Benzyloxy)piperidin-1-yl)-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

類似化合物との比較

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine

2-(4-Benzylpiperazin-1-yl)-6-methylpyrimidin-4-amine

- Structure : Replaces piperidine with piperazine and introduces a benzyl group instead of benzyloxy.

- Properties: Molecular weight 283.37 g/mol; higher basicity due to the piperazine nitrogen. One H-bond donor and five acceptors .

- Applications: No explicit biological data, but piperazine derivatives are common in CNS-targeting drugs .

2-(4-Benzylpiperidin-1-yl)-N,6-dimethylpyrimidin-4-amine

6-(4-Methylpiperidin-1-yl)pyrimidin-4-amine

4-Chloro-6-{4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}pyrimidin-2-amine

- Structure : Incorporates a chlorophenyl-pyrazole substituent on piperidine.

- Applications : Likely explored as a fungicide, similar to patent EP 2024 compounds .

Comparative Data Table

Key Research Findings and Implications

Piperazine vs. Piperidine: Piperazine analogs (e.g., ) exhibit higher basicity, which may influence receptor binding in neurological targets .

Biological Activity Trends :

- Halogenated derivatives (e.g., ) show promise in agricultural applications, aligning with patent data on fungicidal activity .

- Simpler analogs () serve as structural models for crystallography and SAR studies .

Computational Insights :

- LogD values (e.g., ) suggest that methyl and benzyl groups fine-tune lipophilicity, critical for optimizing drug-likeness .

生物活性

4-(4-(Benzyloxy)piperidin-1-yl)-6-methylpyrimidin-2-amine is a pyrimidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique structure, which includes a benzyloxy group and a piperidine moiety, contributing to its interaction with various biological targets.

Research indicates that 4-(4-(Benzyloxy)piperidin-1-yl)-6-methylpyrimidin-2-amine exhibits biological activity through various mechanisms, primarily as an inhibitor of specific kinases involved in cancer progression and other diseases. Its action on key signaling pathways makes it a candidate for further investigation in therapeutic contexts.

Antitumor Activity

Recent studies have shown that this compound can inhibit the growth of cancer cells by targeting specific kinases such as c-KIT and BCR-ABL. For instance, in vitro assays demonstrated that the compound exhibited significant inhibitory effects on c-KIT with an IC50 value of approximately 99 nM, indicating potent activity against gastrointestinal stromal tumors (GISTs) .

Antiviral Properties

In addition to its antitumor effects, there is evidence suggesting that the compound may possess antiviral properties. A study indicated that derivatives of pyrimidine compounds are promising candidates for antiviral agents, with specific structural modifications enhancing their efficacy against viral targets .

Study 1: Inhibition of c-KIT Kinase

In a controlled study involving GIST-T1 cell lines, 4-(4-(Benzyloxy)piperidin-1-yl)-6-methylpyrimidin-2-amine was administered at doses of 50 and 100 mg/kg. The results showed a marked reduction in tumor size compared to control groups, demonstrating its potential as an effective treatment option for c-KIT positive cancers .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications at the piperidine and pyrimidine rings significantly impacted the biological activity of the compound. Substituents on the aromatic rings were found to enhance kinase selectivity and potency, highlighting the importance of structural optimization in drug design .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。